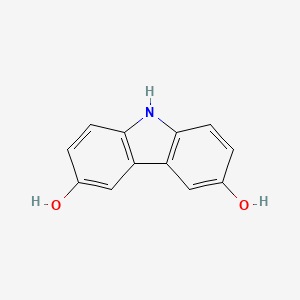
9H-Carbazole-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3,6-diol is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. The structure of this compound consists of a carbazole core with hydroxyl groups attached at the 3 and 6 positions, making it a dihydroxy derivative of carbazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diol can be achieved through various methods. One common approach involves the hydroxylation of 9H-carbazole using suitable oxidizing agents. For instance, the oxidation of 9H-carbazole with biphenyl-utilizing bacteria has been shown to produce hydroxylated carbazole metabolites, including this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can subsequently be hydrolyzed to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Carbazole-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups at the 3 and 6 positions make it susceptible to further functionalization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as biphenyl-utilizing bacteria for hydroxylation . Additionally, catalytic copper species like CuI can be used for the hydrolysis of dinitrile derivatives to produce this compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated carbazole derivatives .
Aplicaciones Científicas De Investigación
9H-Carbazole-3,6-diol has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation . They also exhibit antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . In industry, carbazole derivatives are used in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-3,6-diol involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The hydroxyl groups at the 3 and 6 positions may enhance the compound’s ability to interact with biological targets, contributing to its pharmacological activities.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 9H-Carbazole-3,6-diol include other hydroxylated carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . Additionally, compounds like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid share structural similarities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
9H-carbazole-3,6-diol |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |
Clave InChI |
ALRIQQOJLRLCMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



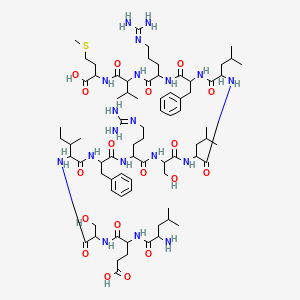

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
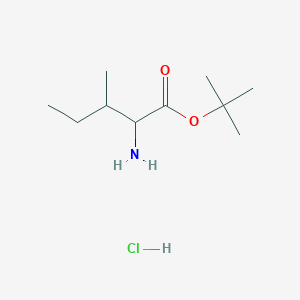
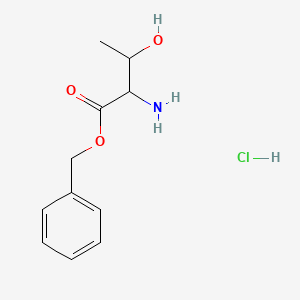
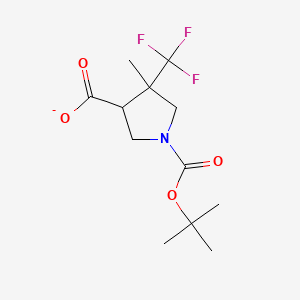
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
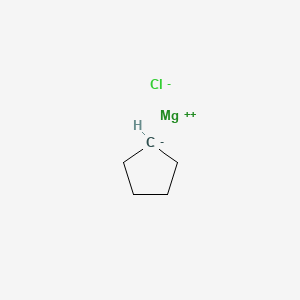
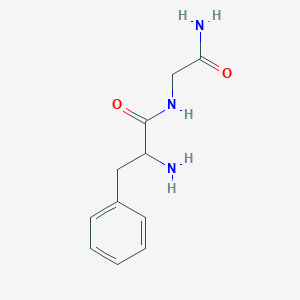
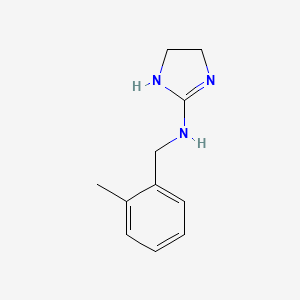
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
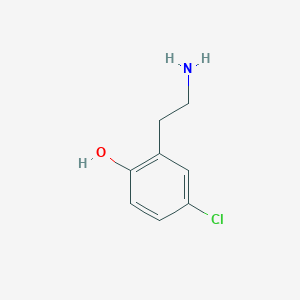
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
